molecular formula C14H20O2 B14733125 2,2-Dimethylpentyl benzoate CAS No. 5458-31-1

2,2-Dimethylpentyl benzoate

Cat. No.: B14733125
CAS No.: 5458-31-1
M. Wt: 220.31 g/mol
InChI Key: AYEMZUAGRPAAAA-UHFFFAOYSA-N
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Description

2,2-Dimethylpentyl benzoate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound is formed by the esterification of 2,2-dimethylpentanol with benzoic acid. It is characterized by its unique structure, which includes a benzoate group attached to a branched alkyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpentyl benzoate typically involves the esterification reaction between 2,2-dimethylpentanol and benzoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

2,2-Dimethylpentanol+Benzoic AcidAcid Catalyst2,2-Dimethylpentyl Benzoate+Water\text{2,2-Dimethylpentanol} + \text{Benzoic Acid} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 2,2-Dimethylpentanol+Benzoic AcidAcid Catalyst​2,2-Dimethylpentyl Benzoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of azeotropic distillation can also help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpentyl benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2,2-dimethylpentanol and benzoic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts like sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).

Major Products Formed

    Hydrolysis: 2,2-Dimethylpentanol and benzoic acid.

    Reduction: 2,2-Dimethylpentanol.

    Transesterification: A new ester and alcohol depending on the reactants used.

Scientific Research Applications

2,2-Dimethylpentyl benzoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential as a fragrance compound in biological studies.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpentyl benzoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the release of 2,2-dimethylpentanol and benzoic acid. These products can then participate in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpentyl acetate: Another ester with a similar structure but with an acetate group instead of a benzoate group.

    2,2-Dimethylpentyl propionate: Similar structure with a propionate group.

    2,2-Dimethylpentyl butyrate: Similar structure with a butyrate group.

Uniqueness

2,2-Dimethylpentyl benzoate is unique due to the presence of the benzoate group, which imparts distinct chemical and physical properties compared to other esters. The benzoate group can participate in π-π interactions, influencing the compound’s behavior in various applications.

Properties

CAS No.

5458-31-1

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2,2-dimethylpentyl benzoate

InChI

InChI=1S/C14H20O2/c1-4-10-14(2,3)11-16-13(15)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3

InChI Key

AYEMZUAGRPAAAA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)COC(=O)C1=CC=CC=C1

Origin of Product

United States

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